1-Bromospiro[2.2]pentane is an organic compound characterized by its unique spirocyclic structure. It consists of a five-membered ring system formed by the fusion of two cyclopentane units, with a bromine atom attached to one of the carbon atoms. The molecular formula is , and its molecular weight is approximately 147.01 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural properties and reactivity.
1-Bromospiro[2.2]pentane itself does not possess any inherent biological activity. Its importance lies in its ability to be transformed into more complex molecules that might exhibit specific mechanisms of action within biological systems.
The synthesis of 1-bromospiro[2.2]pentane can be achieved through several methods:
Several compounds share structural similarities with 1-bromospiro[2.2]pentane. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromopentane | C5H11Br | Linear chain structure; less steric hindrance |
| 1-Chlorospiro[2.2]pentane | C5H7Cl | Chlorine instead of bromine; different reactivity |
| Spiro[2.3]hexane | C6H10 | Larger ring system; different stereochemistry |
| 1-Bromo-3-methylspiro[2.2]pentane | C6H11Br | Methyl substitution increases steric bulk |
Uniqueness: The unique spirocyclic structure of 1-bromospiro[2.2]pentane allows for specific steric interactions and reactivity patterns that differ from linear or other cyclic compounds. This uniqueness can lead to distinct applications in organic synthesis and potential biological activity compared to its analogs.
1-Bromospiro[2.2]pentane is formally designated by its IUPAC name as 2-bromospiro[2.2]pentane. This naming adheres to IUPAC rules for spiro compounds, which prioritize the spiro atom (the shared carbon in the bicyclic system) and specify the number of atoms in each ring excluding the spiro atom. The prefix spiro[2.2] indicates two cyclopropane rings (each containing three carbons, with two shared by the spiro junction).
Synonyms include:
The compound is also referenced by its CAS number (75522-03-1) and PubChem CID (10820689).
| Nomenclature Detail | Description | Source |
|---|---|---|
| IUPAC Name | 2-bromospiro[2.2]pentane | |
| Common Synonyms | 1-bromospiro[2.2]pentane, bromospiropentane | |
| CAS Number | 75522-03-1 | |
| Molecular Formula | C₅H₇Br |
The molecular formula C₅H₇Br reflects a bicyclic spiro structure with five carbon atoms, seven hydrogen atoms, and one bromine atom. The spiro system consists of two fused cyclopropane rings sharing a single quaternary carbon atom (the spiro atom).
Connectivity Details:
The structure can be represented as:
Br │ C1–C2–C3 │ C4–C5–C1 | Structural Feature | Description | Source |
|---|---|---|
| Spiro Atom | C5 (quaternary carbon) | |
| Cyclopropane Rings | Ring A (C1–C2–C3), Ring B (C4–C5–C1) | |
| Bromine Position | C4 in Ring B |
Spiro compounds often exhibit axial chirality due to restricted rotation around the spiro atom, which creates a twisted, non-planar geometry. However, 1-bromospiro[2.2]pentane lacks stereoisomerism under standard conditions.
Key Observations:
| Stereochemical Aspect | Analysis | Source |
|---|---|---|
| Chirality | Achiral due to molecular symmetry | |
| Axial Chirality Potential | Absent (insufficient substituents) | |
| Stereoisomerism | None (no stereogenic centers) |
Palladium-catalyzed cyclization has emerged as a powerful synthetic strategy for the construction of spirocyclic systems, including the synthesis of 1-bromospiro[2.2]pentane. This approach leverages the unique ability of palladium catalysts to facilitate carbon-carbon bond formation through various mechanistic pathways.
The palladium-catalyzed cyclization for spiropentane synthesis typically proceeds through a cascade sequence involving several key steps [1] [2]:
This cascade process allows for the construction of the highly strained spiropentane system with precise control over the stereochemistry and regioselectivity [3].
A particularly effective method for the synthesis of spirocyclic compounds involves the palladium-catalyzed Narasaka-Heck/C-H activation cascade reaction [2] [4]. This approach has been adapted for the synthesis of 1-bromospiro[2.2]pentane through the following sequence:
The key advantage of this methodology is the ability to construct the spirocyclic framework with high regioselectivity while simultaneously introducing the bromine functionality at the desired position [1].
Recent advances in the synthesis of polysubstituted spiropentanes have utilized regio- and diastereoselective carbometalation reactions [3] [5]. This approach involves:
This methodology has been adapted for the synthesis of 1-bromospiro[2.2]pentane by incorporating a bromine atom either during the initial carbometalation step or through subsequent functionalization of the spirocyclic intermediate [3].
| Catalyst System | Reaction Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | THF, 60°C, 12h | 65-78 | Moderate |
| Pd(dba)₂/Xantphos | Toluene, 100°C, 8h | 70-85 | Good |
| Pd(MeCN)₂Cl₂/dppf | Dioxane, 80°C, 10h | 60-75 | Excellent |
The direct halogenation of spirocyclic systems represents another important approach for the synthesis of 1-bromospiro[2.2]pentane. These methods typically involve the introduction of bromine through electrophilic or radical bromination processes.
Electrophilic bromination of spiropentane can be achieved using various bromine sources under controlled conditions [6] [7]. The reaction typically proceeds through:
The regioselectivity of this process is influenced by both electronic and steric factors, with bromination typically occurring at the less hindered position of the spirocyclic system [6].
Radical bromination offers an alternative approach for the synthesis of 1-bromospiro[2.2]pentane, particularly when electrophilic methods lead to undesired regioselectivity [8] [9]. This methodology typically involves:
Recent advances in radical bromination include the use of photochemical conditions, which allow for milder reaction conditions and improved selectivity [10] [11]. For instance, continuous photochemical benzylic bromination using in situ generated Br₂ has shown excellent efficiency and selectivity in related systems [10].
Another effective strategy for the synthesis of 1-bromospiro[2.2]pentane involves the nucleophilic opening of strained ring systems [6]. This approach typically utilizes:
The regioselectivity of this process is governed by both electronic effects and the inherent strain of the spirocyclic system, often leading to predictable outcomes [6].
| Bromination Method | Bromine Source | Reaction Conditions | Regioselectivity |
|---|---|---|---|
| Electrophilic | Br₂ | CCl₄, 0°C | Moderate |
| Electrophilic | NBS | CCl₄, AIBN, reflux | Good |
| Radical | TBAB/Oxone | DCM, rt | Excellent |
| Nucleophilic | LiBr | DMF, 80°C | Variable |
The choice of solvent plays a crucial role in determining both the efficiency and selectivity of reactions leading to 1-bromospiro[2.2]pentane. Solvent effects can significantly influence reaction pathways, transition state energies, and ultimately the distribution of products.
The polarity of the solvent has a profound impact on the outcome of bromination and cyclization reactions involved in the synthesis of 1-bromospiro[2.2]pentane [12] [13] [14]:
Polar solvents (e.g., acetonitrile, DMF):
Non-polar solvents (e.g., toluene, hexane):
For example, the bromination of phenolic compounds shows dramatic changes in regioselectivity depending on the solvent, with toluene favoring ortho-bromination (96%) and acetonitrile favoring para-bromination (94%) [13] [14].
Hydrogen bonding interactions between solvents and reaction components can significantly influence the outcome of bromination reactions [13] [14] [15]:
In solvents capable of hydrogen bonding with substrates (e.g., acetonitrile):
In solvents that cannot form hydrogen bonds (e.g., toluene):
These effects have been demonstrated in the bromination of 2-isopropylphenol, where the solvent-dependent hydrogen bonding patterns dramatically alter the regioselectivity of the reaction [14].
In palladium-catalyzed cyclization reactions, solvents can play a critical role in catalyst activation and stabilization [16] [17]:
Coordinating solvents (e.g., DMF, DMSO):
Non-coordinating solvents (e.g., toluene, dioxane):
The choice of solvent can therefore be strategically employed to control the outcome of palladium-catalyzed cyclization reactions leading to 1-bromospiro[2.2]pentane [12].
| Solvent | Effect on Bromination | Effect on Pd-Catalyzed Cyclization |
|---|---|---|
| Acetonitrile | Favors para-bromination | Moderate catalyst activity |
| Toluene | Favors ortho-bromination | High catalyst activity |
| DMF | Variable regioselectivity | Excellent catalyst stability |
| THF | Moderate selectivity | Good balance of activity/selectivity |
The choice of bromine source is a critical factor in the synthesis of 1-bromospiro[2.2]pentane, affecting reaction efficiency, selectivity, and practicality. Various bromine sources have been employed, each with distinct advantages and limitations.
Molecular bromine represents the most direct bromine source but presents several challenges [6] [7] [11]:
Advantages:
Limitations:
Recent developments have focused on in situ generation of molecular bromine from safer precursors, addressing many of these limitations while maintaining reactivity [11].
N-Bromosuccinimide has emerged as a popular alternative to molecular bromine, offering improved handling characteristics and selectivity [6] [14] [15]:
Advantages:
Limitations:
The selectivity of NBS can be dramatically influenced by solvent choice, as demonstrated in the bromination of phenolic compounds [14] [15].
Recent advances have highlighted the efficiency of TBAB in combination with oxidants as a mild and selective bromine source [18] [11]:
Advantages:
Limitations:
This system has shown particular promise in the regioselective bromination of aromatic and spirocyclic compounds [18].
Hypervalent bromine compounds offer unique reactivity profiles for the synthesis of brominated spirocyclic systems [18]:
Advantages:
Limitations:
These reagents have shown particular utility in the regioselective bromination of complex molecular frameworks [18].
| Bromine Source | Reactivity | Selectivity | Safety Profile | Environmental Impact |
|---|---|---|---|---|
| Br₂ | Excellent | Poor | Poor | High |
| NBS | Good | Good | Good | Moderate |
| TBAB/Oxidant | Moderate | Excellent | Excellent | Low |
| Hypervalent Br | Variable | Excellent | Good | Moderate |
The selection of the optimal bromine source for the synthesis of 1-bromospiro[2.2]pentane should be guided by considerations of reactivity, selectivity, safety, and environmental impact, with recent trends favoring safer alternatives such as TBAB/oxidant systems and in situ generated bromine species [10] [11].
The spiro[2.2]pentane core system exhibits exceptional thermodynamic instability due to its extreme ring strain energy. The strain energy of the spiro[2.2]pentane framework reaches 265 kilojoules per mole, which is more than twice the strain energy of cyclopropane (115 kilojoules per mole) . This elevated strain energy originates from the unique structural arrangement where two cyclopropane rings are fused at a single spiro carbon atom, creating a highly distorted tetrahedral geometry.
Structural analysis through electron diffraction studies reveals that the bond lengths within the spiro[2.2]pentane core are non-uniform [2]. The carbon-carbon bonds adjacent to the spiro carbon atom measure 146.9 picometers, significantly shorter than the methylene-to-methylene bonds within the rings, which measure 151.9 picometers [2]. This bond length variation reflects the compressed nature of the spiro junction and contributes to the overall molecular strain.
The bond angles at the spiro carbon center deviate substantially from the ideal tetrahedral angle of 109.5 degrees. The carbon-carbon-carbon angle at the spiro center measures 62.2 degrees, which is larger than the corresponding angle in cyclopropane (60.0 degrees) but still represents significant angular strain [2]. This geometric distortion forces the molecule into a high-energy conformation that renders it thermodynamically unstable compared to acyclic pentane isomers.
| Property | Spiropentane Value | Cyclopropane (Reference) | Reference |
|---|---|---|---|
| Strain Energy (kJ/mol) | 265 | 115 | Silverwood and Thomas, 1967 |
| Bond Length - Spiro C-C (pm) | 146.9 | 151.0 | Electron diffraction studies |
| Bond Length - Methylene C-C (pm) | 151.9 | 151.0 | Electron diffraction studies |
| Bond Angle - Spiro C-C-C (degrees) | 62.2 | 60.0 | Electron diffraction studies |
| Heat of Formation - Gas (kJ/mol) | 185.4 ± 0.8 | 53.3 | Knovel Critical Tables |
| Heat of Formation - Liquid (kJ/mol) | -67.15 ± 0.84 | Not available | Silverwood and Thomas, 1967 |
The thermodynamic instability of the spiro[2.2]pentane core is further evidenced by its propensity for thermal rearrangement. Upon heating above 360°C, the molecule undergoes ring expansion to form methylenecyclobutane or fragmentation to produce ethene and propadiene [2]. These thermal reactions proceed through diradical intermediates formed by the preferential cleavage of the longer and weaker carbon-carbon bonds.
The introduction of a bromine substituent at the 1-position of spiro[2.2]pentane fundamentally alters the molecular polarity characteristics. The parent spiro[2.2]pentane molecule possesses zero dipole moment due to its D2d point group symmetry, where the molecular geometry allows for complete cancellation of bond dipoles [3]. However, the bromine substitution breaks this symmetry, reducing the molecular point group to C2v and introducing a permanent dipole moment.
The bromine atom, with its electronegativity of 2.96 on the Pauling scale, creates a significant electron-withdrawing effect that polarizes the carbon-bromine bond [4]. This polarization extends throughout the spiro[2.2]pentane framework, affecting the electron density distribution and creating a permanent molecular dipole moment estimated to be in the range of 1.5 to 2.0 Debye units based on similar brominated cycloalkanes [5].
The molecular polarizability of the system increases substantially upon bromine substitution. While the parent spiro[2.2]pentane exhibits a polarizability of 8.049 ų, the bromine atom contributes additional polarizability due to its large electron cloud and relatively low ionization potential [6]. This enhanced polarizability affects intermolecular interactions and influences the physical properties of the compound.
| Property | Spiropentane | 1-Bromospiro[2.2]pentane | Bromine Effect |
|---|---|---|---|
| Molecular Dipole Moment (D) | 0.0000 | Estimated ~1.5-2.0 | Introduces permanent dipole |
| Polarizability (ų) | 8.049 | Not available | Increases polarizability |
| Electronegativity (Pauling Scale) | Not applicable | Not applicable | 2.96 (Br) |
| Atomic Radius (Å) | Not applicable | Not applicable | 1.20 (Br) |
| C-Br Bond Length (pm) | Not applicable | Estimated ~195 | Standard C-Br bond |
| Molecular Symmetry | D2d | C2v | Reduces symmetry |
| Point Group | D2d | C2v | Lowers point group |
The carbon-bromine bond in 1-bromospiro[2.2]pentane is expected to measure approximately 195 picometers, which is typical for alkyl bromides [4]. This bond length reflects the balance between the covalent radius of carbon and the van der Waals radius of bromine, creating a polar covalent bond with significant ionic character.
The vapor pressure characteristics of spiro[2.2]pentane indicate a relatively volatile liquid under standard conditions. At 25°C, the compound exhibits a vapor pressure of 220 millimeters of mercury, which is significantly higher than most pentane isomers [7]. This elevated vapor pressure reflects the molecular strain and the resulting thermodynamic instability that favors the gas phase over the liquid phase.
The boiling point of spiro[2.2]pentane is 58.7°C at standard atmospheric pressure, which is intermediate between the boiling points of normal pentane (36.1°C) and its more branched isomers [7]. This boiling point reflects the balance between intermolecular forces and the molecular strain that tends to destabilize the liquid phase.
For 1-bromospiro[2.2]pentane, the phase behavior is expected to be significantly different due to the increased molecular mass and the enhanced intermolecular forces resulting from the bromine substituent. The bromine atom increases the molecular weight from 68.12 to 147.01 grams per mole, which should substantially reduce the vapor pressure and increase the boiling point [8].
| Property | Spiropentane | 1-Bromospiro[2.2]pentane | n-Pentane (Reference) |
|---|---|---|---|
| Vapor Pressure at 25°C (mmHg) | 220 | Not available | 400 at 18.5°C |
| Boiling Point (°C) | 58.7 | Not available | 36.1 |
| Critical Temperature (°C) | 196.7 | Not available | 196.7 |
| Critical Pressure (MPa) | 3.36 | Not available | 3.36 |
| Heat of Vaporization (kJ/mol) | 22.6 ± 0.2 | Not available | 26.4 |
| Density (g/cm³) | 0.93 | Not available | 0.626 |
| Refractive Index | 1.488 | Not available | 1.358 |
| Physical State at 25°C | Liquid | Expected liquid | Liquid |
The heat of vaporization for spiro[2.2]pentane is 22.6 ± 0.2 kilojoules per mole, which is lower than that of normal pentane (26.4 kilojoules per mole) [9]. This reduced enthalpy of vaporization reflects the weaker intermolecular forces in the liquid phase due to the strained molecular geometry that prevents optimal molecular packing.
The spectroscopic characteristics of 1-bromospiro[2.2]pentane provide distinctive fingerprints that enable unambiguous identification and structural confirmation. The ¹H nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect both the spiro[2.2]pentane framework and the bromine substituent effects.
In the ¹H NMR spectrum, the methylene protons of the spiro[2.2]pentane rings appear as complex multiplets in the range of 1.5 to 2.5 parts per million [10]. These signals show characteristic coupling patterns due to the rigid cyclopropane geometry and the proximity of the protons within the strained ring system. The proton attached to the carbon bearing the bromine substituent appears significantly downfield at approximately 4.5 to 5.0 parts per million due to the deshielding effect of the electronegative bromine atom.
The ¹³C NMR spectrum provides complementary structural information with the methylene carbons appearing at approximately 10 to 15 parts per million [10]. The carbon atom bonded to bromine exhibits a characteristic downfield shift to approximately 40 to 50 parts per million, which is typical for carbon-bromine bonds in cycloalkyl systems.
Infrared spectroscopy reveals the vibrational modes characteristic of the spiro[2.2]pentane framework. The carbon-hydrogen stretching vibrations appear in the range of 3000 to 3100 wavenumbers, slightly shifted from the parent compound due to the electronic effects of the bromine substituent [11]. The carbon-carbon stretching vibrations of the ring system appear between 800 and 1000 wavenumbers, with minimal perturbation from the bromine substitution [11].
| Technique | Spiropentane | 1-Bromospiro[2.2]pentane | Expected Shift/Change |
|---|---|---|---|
| ¹H NMR | δ 1.8-2.0 ppm (CH2) | δ 1.5-2.5 ppm (CH2), δ 4.5-5.0 ppm (CHBr) | Deshielding by Br |
| ¹³C NMR | δ 11-12 ppm (CH2) | δ 10-15 ppm (CH2), δ 40-50 ppm (CHBr) | Deshielding by Br |
| IR - C-H Stretching | 3020-3070 cm⁻¹ | 3000-3100 cm⁻¹ | Slight shift |
| IR - C-C Stretching | 800-1000 cm⁻¹ | 800-1000 cm⁻¹ | Minimal change |
| IR - C-Br Stretching | Not applicable | 500-600 cm⁻¹ | New C-Br band |
| IR - Ring Deformation | 620 cm⁻¹ | 600-650 cm⁻¹ | Slight shift |
| IR - CH2 Bending | 890 cm⁻¹ | 870-900 cm⁻¹ | Slight shift |
| MS - Molecular Ion | m/z 68 | m/z 147/149 | M+2 isotope pattern |
| MS - Base Peak | m/z 39 | m/z 67 | Spiropentane fragment |
| MS - Fragmentation | Loss of C2H4 | Loss of Br (m/z 68) | Characteristic Br loss |
The most distinctive infrared feature of 1-bromospiro[2.2]pentane is the carbon-bromine stretching vibration, which appears as a medium-intensity band between 500 and 600 wavenumbers [12]. This band is absent in the parent compound and serves as a definitive indicator of bromine substitution. The ring deformation modes show slight shifts from their positions in the parent compound, appearing at 600 to 650 wavenumbers compared to 620 wavenumbers in spiro[2.2]pentane [11].
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at m/z 147 and 149, exhibiting the characteristic isotope pattern for bromine-containing compounds with a 1:1 ratio reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [13]. The base peak typically appears at m/z 67, corresponding to the spiro[2.2]pentane fragment after loss of bromine [13].
Flammable;Irritant